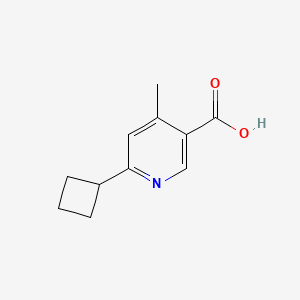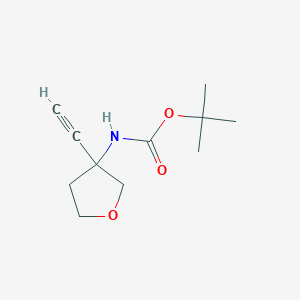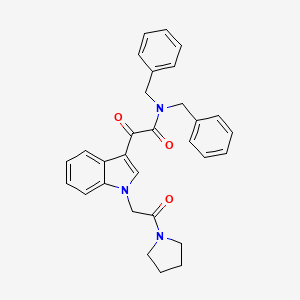
6-Cyclobutyl-4-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Cyclobutyl-4-methylpyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 2167863-71-8 . It has a molecular weight of 191.23 and its IUPAC name is 6-cyclobutyl-4-methylnicotinic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “6-Cyclobutyl-4-methylpyridine-3-carboxylic acid” is1S/C11H13NO2/c1-7-5-10(8-3-2-4-8)12-6-9(7)11(13)14/h5-6,8H,2-4H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“6-Cyclobutyl-4-methylpyridine-3-carboxylic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Molecular Structure and Characterization
- The molecular structure of similar complex organic compounds has been extensively studied, offering insights into their synthesis, characterization, and potential applications. For example, the synthesis and characterization of a molecule closely related to "6-Cyclobutyl-4-methylpyridine-3-carboxylic acid" have been explored, revealing its crystalline structure and electronic properties through experimental and theoretical methods (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).
Organic Synthesis and Catalysis
- Research into the functionalization of carboxylic acid derivatives through directed C-H bond activation has shown the efficiency of certain directing groups, highlighting the potential of pyridine derivatives in organic synthesis and catalysis (Le, Nguyen, & Daugulis, 2019).
Chemical Synthesis and Applications
- Novel hydrazones and their derivatives from methylpyridine carbohydrazide have been synthesized, demonstrating the compound's utility in creating new chemical entities with potential for further functionalization and application in various fields (Solankee, Solankee, & Patel, 2008).
Coordination Chemistry and Material Science
- The construction of lanthanide-organic frameworks using a derivative of pyridine carboxylic acid showcases the role of such compounds in developing materials with novel properties, potentially applicable in catalysis, magnetism, and luminescence (Liu, Xiong, Zhang, Du, & Zhu, 2009).
Electrochemical Applications
- The electrocatalytic carboxylation of bromopyridine with CO2, involving a pyridine derivative, highlights the potential for developing environmentally friendly synthetic routes and contributes to the field of green chemistry (Feng, Huang, Liu, & Wang, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
6-cyclobutyl-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-10(8-3-2-4-8)12-6-9(7)11(13)14/h5-6,8H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQALDZGNOIXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-4-methylpyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)
![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)
![5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2821120.png)
![Pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821123.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)
![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)

![Propan-2-yl 2-[5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2821127.png)


![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)